molecular formula C24H46O3 B14421620 4-Hydroxy-1-oxacyclopentacosan-2-one CAS No. 81155-72-8

4-Hydroxy-1-oxacyclopentacosan-2-one

Cat. No.: B14421620
CAS No.: 81155-72-8
M. Wt: 382.6 g/mol
InChI Key: JRMBLOCTLLFAGY-UHFFFAOYSA-N
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Description

4-Hydroxy-1-oxacyclopentacosan-2-one is a complex organic compound with a unique structure that includes a hydroxyl group and a lactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-oxacyclopentacosan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the lactone ring. For example, the use of sulfuric acid or sodium hydroxide as a catalyst can promote the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-oxacyclopentacosan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The lactone ring can be reduced to form a diol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the lactone ring may produce a diol.

Scientific Research Applications

4-Hydroxy-1-oxacyclopentacosan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving lactones.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-oxacyclopentacosan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and lactone ring play crucial roles in its reactivity and interactions with enzymes and other biomolecules. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context.

Comparison with Similar Compounds

4-Hydroxy-1-oxacyclopentacosan-2-one can be compared with other similar compounds, such as:

    4-Hydroxy-2-cyclopentenone: This compound has a similar lactone structure but differs in the position of the hydroxyl group.

    4-Hydroxy-2-cyclohexenone: Another similar compound with a different ring size and structure.

The uniqueness of this compound lies in its specific ring structure and the position of the hydroxyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

81155-72-8

Molecular Formula

C24H46O3

Molecular Weight

382.6 g/mol

IUPAC Name

4-hydroxy-oxacyclopentacosan-2-one

InChI

InChI=1S/C24H46O3/c25-23-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-27-24(26)22-23/h23,25H,1-22H2

InChI Key

JRMBLOCTLLFAGY-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCCCCCC(CC(=O)OCCCCCCCCCC1)O

Origin of Product

United States

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